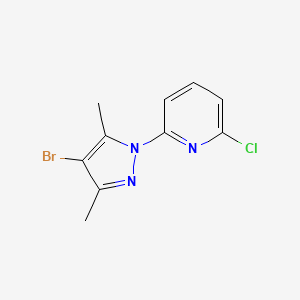

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYUQSUBLGTDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675043 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-20-7 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mastering the Molecular Blueprint: A Spectroscopic Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a significant position due to their diverse biological activities. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key exemplar, 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. Its structural complexity, featuring both a substituted pyrazole and a chloropyridine ring, presents an illustrative case for the power of modern spectroscopic techniques.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a deeper understanding of the why behind the data—the causal links between molecular structure and spectral output. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just data, but a framework for interpretation that is both scientifically rigorous and practically applicable in a drug discovery and development context. Every protocol is designed to be a self-validating system, ensuring that the data obtained is both accurate and reproducible.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic analysis. The following diagram illustrates the structure and the systematic numbering of the carbon and hydrogen atoms in this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a cornerstone technique for elucidating the hydrogen framework of a molecule.[1] The chemical shift of each proton provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity to neighboring protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-4' (Pyridine) | 7.8 - 8.0 | Triplet (t) | 1H | Located between two CH groups on the pyridine ring, expected to be a triplet. |

| H-3', H-5' (Pyridine) | 7.3 - 7.5 | Doublet (d) | 2H | Symmetrically disposed on the pyridine ring and coupled to H-4'. |

| C3-CH₃ (Pyrazole) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |

| C5-CH₃ (Pyrazole) | 2.2 - 2.4 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the proton framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[7] Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data

A predicted ¹³C NMR spectrum can be constructed by analyzing the spectra of related pyrazole and pyridine compounds.[4][6][7] PubChem also indicates the availability of a ¹³C NMR spectrum for this compound from John Wiley & Sons, Inc.[8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2' (Pyridine) | 158 - 162 | Carbon attached to both nitrogen and chlorine, expected to be significantly deshielded. |

| C6' (Pyridine) | 150 - 154 | Carbon attached to nitrogen and the pyrazole ring. |

| C4' (Pyridine) | 138 - 142 | Aromatic CH carbon on the pyridine ring. |

| C3, C5 (Pyrazole) | 145 - 150 | Carbons in the pyrazole ring attached to methyl groups. |

| C3', C5' (Pyridine) | 118 - 122 | Aromatic CH carbons on the pyridine ring. |

| C4 (Pyrazole) | 95 - 100 | Carbon attached to bromine, expected to be shielded relative to other pyrazole carbons. |

| C11, C12 (Methyls) | 12 - 16 | Methyl carbons, typically found in the upfield region of the spectrum. |

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To determine the carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Data Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.

-

A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) should be used to ensure proper signal intensity for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and calibration as described for ¹H NMR.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₀H₉BrClN₃) is 286.56 g/mol .[8] Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

| m/z | Predicted Ion | Isotopic Pattern |

| 285/287/289 | [M]⁺ | The molecular ion peak will show a complex pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. The relative intensities of these peaks can be calculated based on the natural abundance of the isotopes. |

| 206/208 | [M - Br]⁺ | Loss of a bromine radical. |

| 250/252 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 171 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI). The concentration should be in the low µg/mL range.

-

-

Data Acquisition:

-

Introduce the sample into the ionization source.

-

For ESI-MS, the sample is infused at a low flow rate. For EI-MS, the sample is introduced into a high vacuum source and bombarded with electrons.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

The structural elucidation of this compound serves as a compelling case study in the application of modern spectroscopic methods. Through a synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and unambiguous picture of its molecular architecture can be achieved. This guide has provided not only the predicted spectroscopic data but also the underlying principles and detailed experimental protocols necessary for researchers to confidently characterize this and other novel chemical entities. The ability to move from a 2D chemical drawing to a fully characterized 3D molecule is a testament to the power of these analytical techniques, which remain indispensable tools in the pursuit of new medicines and materials.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (CAS No. 1150271-20-7). This heterocyclic compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure incorporates two key pharmacophores: a substituted pyrazole and a pyridine ring. The presence of two distinct halogen atoms at strategic positions—a bromine on the pyrazole and a chlorine on the pyridine—offers orthogonal reactivity, enabling selective functionalization and the synthesis of complex molecular architectures. This document consolidates available physicochemical data, outlines a logical synthetic pathway, discusses its potential applications in drug discovery, and provides detailed safety and handling protocols based on best practices and data from closely related analogues.

Core Compound Identification and Structure

This compound is a disubstituted pyridine derivative. The core structure consists of a 4-bromo-3,5-dimethylpyrazole moiety linked via a nitrogen atom to the 2-position of a 6-chloropyridine ring.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 286.55 g/mol [1]

-

Canonical SMILES: CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br[1]

-

InChI Key: MOYUQSUBLGTDKL-UHFFFAOYSA-N[1]

Caption: Chemical structure of the title compound.

Physicochemical Properties

While experimentally determined data is limited, computational models provide valuable insights into the molecule's characteristics. These properties are crucial for predicting solubility, membrane permeability, and reactivity in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 286.55 g/mol | PubChem[1] |

| Exact Mass | 284.96684 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 30.7 Ų | PubChem[1] |

| Physical Form | Solid | Assumed from related compounds |

Synthesis and Reactivity Insights

Proposed Synthetic Pathway

The synthesis of this compound is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established transformation is a cornerstone for creating pyridine-pyrazole hybrids.[3]

Causality: The reaction capitalizes on the electron-deficient nature of the 2,6-dichloropyridine ring, which makes the carbon atoms at positions 2 and 6 susceptible to nucleophilic attack. The pyrazole, specifically its pyridine-like nitrogen, acts as the nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or DMA, which effectively solvates the cation of the base (e.g., K₂CO₃ or NaH) and stabilizes the charged Meisenheimer complex intermediate, thereby accelerating the reaction.[3] Using a slight excess of the pyrazole can help drive the reaction to completion.

Caption: Proposed synthesis via SₙAr reaction.

Reactivity and Strategic Utility

The primary value of this molecule lies in its two distinct halogen-substituted positions, which allow for selective, sequential chemical modifications.

-

C6-Chloro Group (Pyridine Ring): The chlorine atom on the pyridine ring is activated towards nucleophilic substitution. It can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity.[3] This reactivity is fundamental to building more complex molecules from this core structure.

-

C4-Bromo Group (Pyrazole Ring): The bromine atom on the pyrazole ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[4][5] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Expert Insight: A key strategic advantage is the likely chemoselectivity between the two halogens. Palladium-catalyzed cross-coupling reactions can often be performed selectively at the C-Br bond while leaving the C-Cl bond intact.[4] This orthogonal reactivity allows a researcher to first perform a Suzuki coupling at the pyrazole's bromine position and subsequently perform a nucleophilic substitution at the pyridine's chlorine position, or vice versa, providing controlled and predictable access to a wide array of derivatives.

Applications in Research and Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9][10][11]

-

Kinase Inhibitors: The 2-(pyrazol-1-yl)pyridine motif is a key structural element in a number of kinase inhibitors.[3][12] The pyrazole ring can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the pyridine moiety serves as a scaffold for projecting substituents into other regions of the active site to enhance potency and selectivity. This makes the title compound an attractive starting point for developing novel inhibitors for oncology and immunology targets.[12]

-

Scaffold for Chemical Libraries: Due to its dual reactive handles, this compound is an excellent intermediate for the construction of diverse chemical libraries for high-throughput screening. The systematic modification of both the pyrazole and pyridine rings can rapidly generate a multitude of analogues for exploring structure-activity relationships (SAR).

-

Agrochemical Research: Pyrazole-containing compounds are also prevalent in agrochemicals, particularly as fungicides and insecticides.[10] The title compound could serve as a precursor for new crop protection agents.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative, self-validating methodology for functionalizing the C4-bromo position, demonstrating the compound's utility as a building block.

Objective: To synthesize 2-(4-(4-methoxyphenyl)-3,5-dimethylpyrazol-1-yl)-6-chloropyridine via a Suzuki cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Causality: Pre-forming the active Pd(0) catalyst from the Pd(II) precursor in the presence of the phosphine ligand ensures efficient initiation of the catalytic cycle.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio). Degassing is critical to prevent oxidation of the phosphine ligand and the active Pd(0) species.

-

Catalyst Addition: Add the catalyst mixture to the flask via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Authoritative Note: A specific, verified Safety Data Sheet (SDS) for CAS 1150271-20-7 was not located during the literature search.[13][14][15] The following information is based on general principles for handling hazardous organohalogen compounds and data from related chemicals. Researchers must perform their own risk assessment and consult available vendor information before use.[15]

Hazard Identification

Due to the presence of the bromo- and chloro-substituents on heterocyclic rings, the compound should be treated as potentially hazardous. General hazards for this class of compounds often include:

-

Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[16][17][18][19]

-

Skin/Eye Irritation: May cause skin irritation and serious eye irritation or damage.[16][19]

-

Respiratory Irritation: May cause respiratory irritation.[16][19]

Personal Protective Equipment (PPE) and Handling

Caption: General workflow for safe handling of chemical reagents.

-

Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation risk.[17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[17]

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is required.

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[18]

First Aid and Exposure

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous halogenated organic waste.

References

- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- | 1113041-73-8 [smolecule.com]

- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. benchchem.com [benchchem.com]

- 10. orientjchem.org [orientjchem.org]

- 11. nbinno.com [nbinno.com]

- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Novachemistry-Products [novachemistry.com]

- 15. aksci.com [aksci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to CAS 1150271-20-7: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1150271-20-7. It delves into its precise chemical structure, systematic nomenclature, and its critical role as a foundational building block in the rapidly evolving field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will explore the synthesis, chemical properties, and functional significance of this molecule, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Nomenclature

The compound with CAS number 1150271-20-7 is a heterocyclic molecule with the systematic IUPAC name 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine .[1] This nomenclature precisely describes its structure, which consists of a pyridine ring and a pyrazole ring linked together.

Key Structural Features:

-

A central pyridine ring, substituted at the 2- and 6-positions.

-

A pyrazole ring attached to the 2-position of the pyridine ring via a nitrogen atom.

-

A bromine atom at the 4-position of the pyrazole ring.

-

Two methyl groups at the 3- and 5-positions of the pyrazole ring.

-

A chlorine atom at the 6-position of the pyridine ring.

Synonyms: This compound is also referred to by other names in chemical literature and supplier catalogs, including:

-

Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-[1]

-

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine[1]

Molecular Formula and Weight: The molecular formula of this compound is C₁₀H₉BrClN₃ , and its molecular weight is approximately 286.55 g/mol .[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1150271-20-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrClN₃ |

| Molecular Weight | 286.55 g/mol |

| InChI | InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 |

| InChIKey | MOYUQSUBLGTDKL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br |

Rationale for Molecular Design in PROTAC Synthesis

The specific arrangement of substituents in this compound is not arbitrary; it is a result of rational design for its intended application as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2][][4][5][6]

The key to the utility of this building block lies in the differential reactivity of the halogen atoms. The chlorine atom on the pyridine ring and the bromine atom on the pyrazole ring serve as orthogonal handles for sequential chemical modifications. This allows for the controlled and stepwise construction of the PROTAC molecule. Typically, one of the halogens is used to attach a linker which is then connected to a ligand for an E3 ligase (like Cereblon or VHL), while the other halogen can be used to attach a ligand for the protein of interest.

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. A plausible and commonly employed synthetic route is outlined below.

Synthesis of Key Intermediates

3.1.1. Preparation of 3,5-dimethylpyrazole: This starting material can be synthesized via the condensation of acetylacetone with hydrazine hydrate in a suitable solvent, often with an acid catalyst.

Step-by-step protocol:

-

In a reaction vessel, dissolve acetylacetone in a suitable solvent such as water or ethanol.

-

Add an acid catalyst, for example, glacial acetic acid.

-

Slowly add hydrazine hydrate to the mixture while maintaining the temperature below 50 °C.

-

After the addition is complete, maintain the reaction at 50 °C for a few hours.

-

Cool the reaction mixture and isolate the 3,5-dimethylpyrazole product, which can be purified by crystallization or distillation.

3.1.2. Bromination of 3,5-dimethylpyrazole to yield 4-bromo-3,5-dimethyl-1H-pyrazole: The synthesized 3,5-dimethylpyrazole is then brominated at the 4-position.

Step-by-step protocol:

-

Dissolve 3,5-dimethylpyrazole in a suitable solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 4-bromo-3,5-dimethyl-1H-pyrazole.

Final Assembly: Synthesis of this compound

The final step involves the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with a di-substituted pyridine, typically 2,6-dichloropyridine.

Step-by-step protocol:

-

In a reaction flask, combine 4-bromo-3,5-dimethyl-1H-pyrazole and 2,6-dichloropyridine in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution reaction.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts.

-

The crude product is then purified using column chromatography to yield pure this compound.

Caption: Synthetic workflow for CAS 1150271-20-7.

Application in PROTAC Development: A Case Study Targeting BTK

The utility of this compound is best illustrated through its application in the synthesis of potent PROTAC degraders. One prominent example is in the development of degraders for Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[7][8]

In a typical synthetic strategy, the chlorine atom on the pyridine ring of the building block is displaced by a nucleophilic group on the linker, which is pre-functionalized with a ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN). The remaining bromine atom on the pyrazole ring can then be used in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the BTK-targeting warhead.

Caption: Conceptual workflow for PROTAC synthesis.

This modular approach allows for the rapid generation of a library of PROTAC molecules with varying linkers and targeting ligands, facilitating the optimization of degrader potency and selectivity.

Signaling Pathways Modulated by PROTACs Derived from CAS 1150271-20-7

PROTACs incorporating this building block are designed to degrade specific target proteins, thereby modulating the signaling pathways in which these proteins are involved. For instance, in the case of BTK degraders, the degradation of BTK protein would lead to the downregulation of the B-cell receptor (BCR) signaling pathway.[7] This pathway is crucial for the survival and proliferation of malignant B-cells, and its inhibition is a key therapeutic strategy in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

Caption: Simplified BCR signaling and BTK PROTAC intervention.

Analytical Characterization

Quality control of this compound is essential to ensure its suitability for use in multi-step syntheses. Standard analytical techniques are employed for its characterization.

Table 2: Typical Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons on the pyrazole ring. The chemical shifts and coupling constants would be consistent with the substituted aromatic structure. |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the two methyl carbons, the carbons of the pyrazole and pyridine rings, with chemical shifts influenced by the attached halogen and nitrogen atoms. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

CAS 1150271-20-7, or this compound, is a strategically designed chemical entity that serves as a valuable building block in the synthesis of PROTACs. Its di-halogenated structure provides orthogonal reactive sites for the modular construction of these complex molecules. Its application in the development of degraders for clinically relevant targets like BTK highlights its importance in the field of targeted protein degradation. This guide provides a foundational understanding of its chemistry, synthesis, and application, which will be of significant utility to researchers in medicinal chemistry and drug discovery.

References

- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Pyrazole-Containing Protein Degraders: A Guide for Rational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to event-driven pharmacology.[1][2] Proteolysis-targeting chimeras (PROTACs), a leading class of TPD molecules, are heterobifunctional compounds designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4][5] The pyrazole scaffold, a five-membered aromatic heterocycle, has become an increasingly important motif in medicinal chemistry and is now being strategically incorporated into novel protein degraders.[6][7] Its unique physicochemical properties can confer favorable pharmacokinetics and potent target engagement.[6] This guide provides an in-depth exploration of the mechanism of action for pyrazole-containing protein degraders, offering field-proven insights into their design, evaluation, and optimization for therapeutic applications.

Introduction: The PROTAC Revolution and the Role of the Pyrazole Moiety

Traditional small-molecule drugs function as inhibitors, requiring high and sustained occupancy of a target's active site to exert a therapeutic effect. This approach is often limited when targeting non-enzymatic proteins or facing resistance mechanisms like target overexpression.[1] PROTACs overcome these limitations by acting as catalytic agents that induce the degradation of a target protein, freeing the PROTAC to engage another target molecule.[5][8]

A PROTAC molecule consists of three key components[5][9]:

-

A Protein-of-Interest (POI) Ligand ("Warhead"): Binds to the target protein intended for degradation.

-

An E3 Ubiquitin Ligase Ligand: Recruits a specific E3 ligase, a component of the cell's protein disposal machinery.

-

A Chemical Linker: Covalently connects the two ligands, with its length and composition being critical for optimal activity.

The pyrazole ring is a versatile scaffold in this context. Due to its ability to form key hydrogen bonds and participate in various non-covalent interactions, it is frequently employed as a "warhead" to target a wide range of proteins, particularly kinases.[3][6][10] However, its utility is not confined to the warhead; modified pyrazoles have also been explored as ligands for E3 ligases, such as von Hippel-Lindau (VHL).[11][12]

The Catalytic Cycle of Degradation: A Step-by-Step Mechanism

The efficacy of a pyrazole-containing PROTAC hinges on its ability to successfully orchestrate a series of molecular events, culminating in the destruction of the target protein. This process is a catalytic cycle, where a single PROTAC molecule can induce the degradation of multiple POI molecules.[5]

Step 1 & 2: Binary Complex Formation

Once inside the cell, the PROTAC must first bind to its two targets. This results in the formation of two distinct binary complexes in equilibrium:

-

[PROTAC + POI]

-

[PROTAC + E3 Ligase]

The binding affinities for these individual interactions are important starting points, but they are not the sole predictors of a PROTAC's degradation efficiency.[13]

Step 3: Ternary Complex Formation: The Keystone Event

The cornerstone of PROTAC action is the formation of a productive POI-PROTAC-E3 Ligase ternary complex .[14][15] This event brings the target protein into close proximity with the E3 ligase. The stability and conformation of this complex are paramount for successful ubiquitination. Key concepts governing this step include:

-

Cooperativity (α): This is a measure of how the binding of the first protein (e.g., the POI) influences the PROTAC's affinity for the second protein (the E3 ligase). Positive cooperativity (α > 1), where the formation of the binary complex enhances binding to the third partner, is highly desirable as it stabilizes the ternary complex and drives the degradation process.[16]

-

The "Hook Effect": At very high concentrations, PROTACs can form excess binary complexes ([PROTAC + POI] and [PROTAC + E3 Ligase]) that do not assemble into the ternary complex, leading to a decrease in degradation efficiency.[14] This is a critical consideration for dose-response studies.

Step 4: POI Ubiquitination

Within the productive ternary complex, the E3 ligase acts as a scaffold. It recruits a ubiquitin-charged E2 conjugating enzyme, which then facilitates the transfer of ubiquitin (a small regulatory protein) onto accessible lysine residues on the surface of the POI.[5][9][17] This process is repeated to form a poly-ubiquitin chain, which serves as a recognition signal for the proteasome.[5]

Step 5: Proteasomal Degradation

The poly-ubiquitinated POI is recognized and subsequently degraded into small peptides by the 26S proteasome, the cell's primary machinery for protein catabolism.[5][] The PROTAC molecule is then released and can initiate another cycle of degradation.

dot

Caption: The catalytic cycle of a pyrazole-containing PROTAC.

Structure-Activity Relationships (SAR) in Pyrazole Degraders

Optimizing a pyrazole-containing degrader requires a deep understanding of its SAR. Minor chemical modifications can have profound impacts on degradation efficiency (DC50) and maximal degradation (Dmax).

-

Pyrazole Core Substitutions: The nature and position of substituents on the pyrazole ring are critical. Modifications can alter the warhead's binding affinity and selectivity for the POI. For instance, studies have shown that adding or changing groups at the N-1, C-3, or C-5 positions can dramatically increase or decrease inhibitory activity, which is a prerequisite for effective degradation.[19][20]

-

Linker Composition and Length: The linker is not merely a spacer. Its length, rigidity, and attachment points dictate the orientation of the POI and E3 ligase within the ternary complex. An suboptimal linker can prevent the formation of a productive complex, even with high-affinity binders.

-

E3 Ligase Ligand: While many PROTACs utilize established VHL or Cereblon (CRBN) ligands[2], the choice of E3 ligase can influence tissue distribution and potential off-target effects. The pyrazole moiety itself has been investigated as part of novel VHL ligands.[11]

| Parameter | Influence on Degradation | Rationale |

| Pyrazole Substituents | Affects binary binding affinity (POI-PROTAC) and selectivity. | Directly interacts with the POI binding pocket. SAR exploration is crucial for potency.[10][19] |

| Linker Length/Type | Governs ternary complex stability and productive orientation. | Determines the distance and angle between the POI and E3 ligase, impacting ubiquitination efficiency. |

| E3 Ligase Choice | Influences degradation efficiency, cell-type specificity, and potential off-target effects. | Different E3 ligases have varying expression levels across tissues and recognize different substrates. |

Essential Experimental Workflows for Characterization

A tiered and systematic approach is necessary to validate the mechanism of action and optimize a novel pyrazole-containing degrader.

Workflow 1: Quantifying Target Degradation

This is the primary endpoint to confirm PROTAC activity. Western blotting is the gold standard for its direct visualization of protein levels.

Protocol: Western Blot for Protein Degradation

-

Cell Culture & Treatment:

-

Seed cells (e.g., MCF7, A549) in 6-well plates and allow them to adhere overnight.[3]

-

Treat cells with a dose-response of the pyrazole-PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

-

Self-Validation: Include a control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[21]

-

-

Cell Lysis & Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is mandatory.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an ECL substrate and visualize bands using a chemiluminescence imager.

-

Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Calculate DC50 (concentration for 50% degradation).

-

Workflow 2: Characterizing Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for rational design. Biophysical assays provide quantitative data on these interactions.

Protocol: In Vitro Ternary Complex Formation by Surface Plasmon Resonance (SPR)

-

Chip Preparation:

-

Immobilize a purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a sensor chip surface.[16]

-

Causality: Immobilizing the E3 ligase allows for the direct measurement of the binding of the other components from the solution phase.

-

-

Binding Analysis:

-

Inject a constant concentration of the pyrazole-PROTAC over the chip surface to allow it to bind to the immobilized E3 ligase, forming the binary complex.

-

Next, inject varying concentrations of the purified POI over the surface in the continued presence of the PROTAC.

-

The SPR instrument will detect changes in the refractive index at the surface, which is proportional to the mass bound. This allows for the measurement of association (ka) and dissociation (kd) rate constants for the POI binding to the [E3-PROTAC] binary complex.

-

-

Data Interpretation:

-

The resulting sensorgrams are used to calculate the equilibrium dissociation constant (KD) for the ternary complex.[16]

-

This experiment provides direct, real-time evidence of ternary complex formation and its stability, which can be correlated with cellular degradation data.

-

Workflow 3: Confirming Target Ubiquitination

Verifying that the POI is ubiquitinated is a key mechanistic validation step. This can be achieved through immunoprecipitation followed by western blotting or through specialized assays.

Protocol: In-Cell Ubiquitination Assay

-

Cell Treatment:

-

Treat cells with the pyrazole-PROTAC at an effective concentration (e.g., the DC90 value) for a short duration (e.g., 1-4 hours).

-

Crucial Control: A proteasome inhibitor (e.g., MG132) must be added ~2 hours prior to PROTAC treatment. This prevents the degradation of the ubiquitinated POI, allowing it to accumulate for detection.

-

-

Immunoprecipitation (IP):

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the lysate with an antibody specific to the POI to capture it.

-

-

Western Blotting:

-

Elute the captured protein and run it on an SDS-PAGE gel.

-

Transfer to a PVDF membrane and probe with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).

-

-

Interpretation:

-

The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane (but not the control lane) indicates poly-ubiquitination of the POI.[17] This directly links the PROTAC's action to the UPS.

-

dot

Caption: A self-validating workflow for pyrazole-PROTAC characterization.

Conclusion and Future Perspectives

Pyrazole-containing protein degraders represent a powerful and versatile class of molecules in the TPD landscape. Their mechanism, centered on the formation of a productive ternary complex, offers a catalytic and event-driven approach to pharmacology that can address previously "undruggable" targets.[4][22] A thorough understanding of this mechanism, supported by a rigorous and multi-faceted experimental workflow, is essential for the rational design and optimization of these compounds. As more pyrazole-based degraders advance into clinical trials, the insights gained will continue to refine our approach to harnessing the ubiquitin-proteasome system for therapeutic benefit.[8][23][24]

References

- 1. mdpi.com [mdpi.com]

- 2. Degraders: A New Drug Discovery Approach - School of Pharmacy [pharmacy.wisc.edu]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein degraders enter the clinic - a new approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. lifesensors.com [lifesensors.com]

- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

- 22. trial.medpath.com [trial.medpath.com]

- 23. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 24. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Screening of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine in Cancer Cell Lines

Abstract

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including anticancer properties. This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel pyrazole-containing compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. The primary objective of this initial evaluation is to ascertain the compound's cytotoxic potential and elucidate its preliminary mechanism of action in a panel of representative cancer cell lines. This guide details the rationale for experimental design, provides step-by-step protocols for key assays, and offers insights into data interpretation, thereby serving as a valuable resource for researchers in drug discovery and development.

Introduction: Rationale and Scientific Background

The imperative for new anticancer drugs stems from the complexities of cancer biology, including tumor heterogeneity and the emergence of drug resistance.[1][2] The preliminary in vitro screening of novel chemical entities is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development.[3][4] This process involves a systematic evaluation of a compound's biological effects on cancer cells, primarily focusing on cytotoxicity—the ability to kill cancer cells.[5][6]

The subject of this guide, this compound, is a heterocyclic compound featuring a pyrazole moiety linked to a chloropyridine ring.[7] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, and their structural motifs are present in several clinically approved drugs.[8][9] The presence of a bromine atom and a chlorine atom may also influence the compound's biological activity.[10][11] This structural framework provides a strong rationale for its investigation as a potential anticancer agent.

This guide will focus on a tiered approach to the preliminary screening process, beginning with a broad assessment of cytotoxicity across multiple cancer cell lines to determine the compound's potency and spectrum of activity. Subsequently, more detailed mechanistic studies will be outlined to investigate whether the observed cytotoxicity is mediated through the induction of apoptosis (programmed cell death) or cell cycle arrest, two common mechanisms of action for anticancer drugs.[12][13]

Experimental Design and Strategy

A well-designed experimental strategy is paramount for obtaining robust and reproducible data. The following sections outline the key considerations for the preliminary screening of this compound.

Selection of Cancer Cell Lines

The initial screening should be conducted on a panel of well-characterized human cancer cell lines representing diverse tumor types. This approach helps to determine the breadth of the compound's activity and may reveal potential selectivity towards certain cancer lineages.[2][14] A representative panel could include:

-

MCF-7: A human breast adenocarcinoma cell line.

-

A549: A human lung carcinoma cell line.

-

HCT116: A human colon cancer cell line.

-

PC-3: A human prostate cancer cell line.

-

K562: A human chronic myelogenous leukemia cell line.[15]

This selection provides a cross-section of common solid and hematological malignancies. For comparative purposes, it is also advisable to include a non-cancerous cell line (e.g., MRC-5, human lung fibroblasts) to assess the compound's general cytotoxicity and potential for selective action against cancer cells.[11]

Tiered Assay Approach

A logical progression of assays is essential for an efficient and informative screening cascade.

-

Tier 1: Cytotoxicity Screening: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[16][17]

-

Tier 2: Mechanistic Elucidation: Based on the IC50 values obtained, promising cell lines (i.e., those exhibiting high sensitivity to the compound) will be selected for further investigation into the mechanism of cell death. This tier will focus on:

This tiered approach ensures that resources are focused on the most promising compound-cell line interactions.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the experimental design.

Cell Culture and Maintenance

Standard aseptic cell culture techniques must be followed. All cell lines should be maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[22][23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17][23]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.[4][22] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing individual cells within a population.[21][24]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24]

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[20]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[25] Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.[24][25]

Data Presentation and Interpretation

Cytotoxicity Data

The IC50 values obtained from the MTT assay should be summarized in a table for easy comparison across different cell lines and incubation times.

Table 1: Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24h | 48h | 72h |

| MCF-7 | Value | Value | Value |

| A549 | Value | Value | Value |

| HCT116 | Value | Value | Value |

| PC-3 | Value | Value | Value |

| K562 | Value | Value | Value |

| MRC-5 | Value | Value | Value |

Note: The "Value" placeholders should be replaced with experimental data.

Apoptosis and Cell Cycle Data

The results from the flow cytometry experiments should be presented as quadrant plots for the Annexin V/PI assay and histograms for the cell cycle analysis. The percentage of cells in each quadrant or cell cycle phase should be quantified and presented in a table.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in [Selected Cell Line] after 24h Treatment

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | G0/G1 (%) | S (%) | G2/M (%) |

| Control | Value | Value | Value | Value | Value | Value |

| IC50 | Value | Value | Value | Value | Value | Value |

| 2x IC50 | Value | Value | Value | Value | Value | Value |

Note: The "Value" placeholders should be replaced with experimental data.

Visualization of Workflows and Pathways

Visual aids can significantly enhance the understanding of complex experimental processes and biological pathways.

Caption: Experimental workflow for the preliminary screening of the compound.

Caption: Potential mechanisms of action of the test compound.

Conclusion and Future Directions

The preliminary in vitro screening of this compound, as detailed in this guide, will provide crucial initial data on its potential as an anticancer agent. The determination of its cytotoxic profile and preliminary insights into its mechanism of action will form the basis for a go/no-go decision for further preclinical development.

Should the compound exhibit potent and selective anticancer activity, future studies could include:

-

Expansion of the cell line panel: To further define the spectrum of activity.

-

Advanced mechanistic studies: Investigating the specific molecular targets and signaling pathways involved (e.g., Western blotting for key apoptotic and cell cycle regulatory proteins).

-

In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

This structured and scientifically rigorous approach will facilitate the efficient and effective evaluation of this novel pyrazole derivative and contribute to the ongoing search for new and improved cancer therapies.

References

- 1. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. benchchem.com [benchchem.com]

- 5. kosheeka.com [kosheeka.com]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 11. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nanocellect.com [nanocellect.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. broadpharm.com [broadpharm.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine: A Versatile Building Block for Targeted Protein Degradation

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are innovative chemical tools, particularly Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine , a key building block in the construction of novel protein degraders. We will explore its synthesis, physicochemical properties, and strategic application in the design of PROTACs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their TPD programs.

Introduction: The Dawn of Targeted Protein Degradation and the Role of Building Blocks

Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of pathogenic proteins.[1] However, this approach has limitations, particularly for proteins lacking well-defined active sites. Targeted protein degradation (TPD) offers a paradigm shift by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[2][3]

PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two key moieties: a "warhead" that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[4][5] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The modular nature of PROTACs allows for the rational design and optimization of degraders, with the choice of building blocks being a critical determinant of success.[7]

The subject of this guide, This compound , is a strategically designed building block that can serve as a versatile scaffold in PROTAC synthesis. Its distinct chemical features, including the substituted pyrazole and chloropyridine rings, offer multiple avenues for chemical modification and linkage to other PROTAC components.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug discovery.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1150271-20-7 | [8] |

| Molecular Formula | C₁₀H₉BrClN₃ | [8] |

| Molecular Weight | 286.56 g/mol | [9] |

| Appearance | Solid | [9] |

Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, we provide predicted NMR data based on computational models and analysis of similar structures. These predictions serve as a valuable reference for characterization.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | t, J = 7.8 Hz | 1H | Pyridine H4 |

| ~7.65 | d, J = 7.8 Hz | 1H | Pyridine H3 or H5 |

| ~7.40 | d, J = 7.8 Hz | 1H | Pyridine H3 or H5 |

| ~2.50 | s | 3H | Pyrazole-CH₃ |

| ~2.35 | s | 3H | Pyrazole-CH₃ |

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Pyridine C2 or C6 |

| ~152.0 | Pyridine C2 or C6 |

| ~148.0 | Pyrazole C3 or C5 |

| ~145.0 | Pyrazole C3 or C5 |

| ~140.0 | Pyridine C4 |

| ~122.0 | Pyridine C3 or C5 |

| ~118.0 | Pyridine C3 or C5 |

| ~95.0 | Pyrazole C4 |

| ~14.0 | Pyrazole-CH₃ |

| ~12.0 | Pyrazole-CH₃ |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. The molecular ion peak [M]⁺ would appear at m/z 285, with a significant [M+2]⁺ peak of nearly equal intensity due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.

Synthesis of this compound: A Proposed Route

Step 1: Synthesis of 4-Bromo-3,5-dimethylpyrazole

This intermediate can be synthesized from readily available starting materials. A common method involves the bromination of 3,5-dimethylpyrazole.

Experimental Protocol:

-

To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-3,5-dimethylpyrazole.

Step 2: N-Arylation with 2,6-Dichloropyridine

The final step involves the N-arylation of 4-bromo-3,5-dimethylpyrazole with 2,6-dichloropyridine. This reaction can be achieved via a nucleophilic aromatic substitution (SNAAr) reaction, which is a common method for forming C-N bonds with electron-deficient aromatic rings.

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere, combine 4-bromo-3,5-dimethylpyrazole, 2,6-dichloropyridine, and a suitable base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

References

- 1. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 7. mdpi.com [mdpi.com]

- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 9. scielo.org.mx [scielo.org.mx]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Selective Suzuki-Miyaura Coupling of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the selective Suzuki-Miyaura coupling of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering a self-validating system for researchers. The protocol is designed to favor selective coupling at the more reactive carbon-bromine bond on the pyrazole ring over the carbon-chlorine bond on the pyridine moiety.

Introduction: The Power and Nuance of Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool for synthesizing a vast array of compounds, including polyolefins, styrenes, and substituted biphenyls.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's success is rooted in its mild conditions, the stability and low toxicity of boronic acid reagents, and its tolerance for diverse functional groups.[4][5]

The substrate of interest, This compound , presents a classic challenge of chemoselectivity. It possesses two potential sites for oxidative addition by the palladium catalyst: the C(sp²)-Br bond on the pyrazole ring and the C(sp²)-Cl bond on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of halides generally follows the trend I > Br > OTf > Cl > F.[6] Therefore, conditions can be optimized to selectively couple at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Furthermore, the presence of multiple nitrogen heteroatoms can complicate the reaction by coordinating to the palladium center, potentially inhibiting or deactivating the catalyst.[5][7] The selection of an appropriate ligand is therefore critical not only to facilitate the catalytic cycle but also to mitigate catalyst inhibition.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9][10]

-

Transmetalation: The organic group (R²) is transferred from the organoboron species to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][4][11]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for the selective coupling at the C-Br bond of this compound with a generic arylboronic acid.

Reagents and Materials

| Reagent/Material | Purpose | Typical Amount (for 1.0 mmol scale) | Notes |

| This compound | Aryl Halide (Substrate) | 1.0 equiv. (approx. 303.5 mg) | Ensure purity is >95% by NMR or LC-MS. |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv. | Using a slight excess can drive the reaction to completion. Boronic acids can form anhydrides (boroxines); use as supplied.[8] |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium Pre-catalyst | 0.03 equiv. (3 mol%) | A robust, air-stable Pd(II) pre-catalyst. The dppf ligand is effective for many heteroaromatic substrates.[5][12] |

| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 equiv. | K₂CO₃ is a common, effective base.[9] K₃PO₄ can be beneficial for challenging couplings.[13] Must be finely powdered. |

| 1,4-Dioxane | Organic Solvent | 8 mL | Must be anhydrous and degassed. Ethereal solvents are common for Suzuki reactions.[8][14] |

| Deionized Water | Co-solvent | 2 mL | Must be degassed. The aqueous phase helps dissolve the inorganic base and facilitates the catalytic cycle.[8][9] |

| Argon or Nitrogen | Inert Gas | N/A | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |

| Standard Glassware | Reaction Vessel | Schlenk flask or sealed vial | Must be oven- or flame-dried to remove moisture. |

Step-by-Step Procedure

The following workflow outlines the setup, execution, and workup of the reaction.

Caption: Fig. 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

1. Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv.).[5]

-

Rationale: Adding the solid reagents first under ambient conditions is convenient. The pre-catalyst Pd(dppf)Cl₂ is air-stable, simplifying handling.[8]

2. Inert Atmosphere:

-

Seal the flask with a rubber septum or a screw cap.

-

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a thoroughly oxygen-free environment.[15]

-

Rationale: The active Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst, is highly sensitive to oxygen. Removing oxygen prevents catalyst decomposition into palladium black and ensures high catalytic activity.[8]

3. Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

-

Using a syringe, add the degassed solvent mixture (10 mL for a 1.0 mmol scale) to the flask containing the reagents.[5]

-

Rationale: Using degassed solvents further minimizes oxygen exposure. The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base, creating the biphasic environment in which the reaction thrives.[8][12]

4. Reaction Execution:

-

Immerse the flask in a preheated oil bath at 85-100 °C.

-

Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.

-

Monitor the reaction progress over 4-18 hours.[16]

-

Rationale: Heating accelerates the rate-limiting oxidative addition step. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition. Vigorous stirring is crucial for mass transport across the phase boundary.

5. Reaction Monitoring:

-